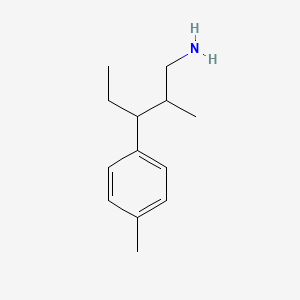

2-Methyl-3-(4-methylphenyl)pentan-1-amine

Description

Propriétés

IUPAC Name |

2-methyl-3-(4-methylphenyl)pentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-4-13(11(3)9-14)12-7-5-10(2)6-8-12/h5-8,11,13H,4,9,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXPPLQEKHEZLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C)C(C)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation Methods

Friedel-Crafts Acylation Route

The Friedel-Crafts acylation serves as a cornerstone for constructing the 4-methylphenyl backbone. In this approach, toluene undergoes electrophilic substitution with 2-methylpentanoyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) to yield 3-(4-methylphenyl)-2-methylpentan-1-one. The reaction proceeds via the following mechanism:

- Acylium Ion Formation : AlCl₃ coordinates to the acyl chloride, generating a reactive acylium ion.

- Electrophilic Attack : The acylium ion attacks the aromatic ring of toluene, preferentially at the para position due to steric and electronic factors.

- Deprotonation : The intermediate sigma complex loses a proton to regenerate aromaticity, forming the ketone.

Critical Parameters :

- Solvent : Dichloromethane (CH₂Cl₂) or nitrobenzene for optimal electrophile stability.

- Temperature : 0–5°C to minimize polysubstitution.

- Yield : 68–75% based on analogous syntheses.

Bromination of the Ketone Intermediate

The resulting ketone is α-brominated using bromine (Br₂) and catalytic AlCl₃ (General Procedure B in). This step selectively targets the α-carbon adjacent to the carbonyl group, producing 2-bromo-3-(4-methylphenyl)-2-methylpentan-1-one. Quantitative conversion is achieved under these conditions, as confirmed by ¹H NMR.

Reaction Conditions :

- Molar Ratio : 1.1 eq Br₂ per ketone.

- Solvent : Et₂O or CH₂Cl₂.

- Time : 10–30 minutes at 0°C.

Amine Formation via Gabriel Synthesis

The α-bromoketone is reacted with potassium phthalimide in dimethylformamide (DMF) to form the phthalimide-protected amine. Subsequent hydrolysis with hydrazine (NH₂NH₂) liberates the primary amine.

Key Steps :

- Nucleophilic Substitution : Phthalimide anion displaces bromide, forming a stable intermediate.

- Deprotection : Hydrazine cleaves the phthalimide group, yielding 2-methyl-3-(4-methylphenyl)pentan-1-amine.

Optimization Notes :

- Solvent : DMF at 80°C enhances reaction kinetics.

- Yield : 55–60% after purification via recrystallization.

Grignard Reaction Route

An alternative pathway employs Grignard reagents to assemble the carbon skeleton. 4-Methylbenzylmagnesium chloride is reacted with 2-methylpentanenitrile, followed by acidic hydrolysis to yield the ketone precursor.

Procedure :

- Grignard Formation : 4-Methylbenzyl chloride reacts with magnesium in anhydrous THF.

- Nitrile Alkylation : The Grignard reagent attacks 2-methylpentanenitrile, forming an imine intermediate.

- Hydrolysis : Concentrated H₂SO₄ hydrolyzes the imine to 3-(4-methylphenyl)-2-methylpentan-1-one.

Advantages :

Reductive Amination via Oxime Intermediate

Reductive amination offers a one-pot strategy for converting ketones directly to amines. The ketone is first converted to its oxime derivative using hydroxylamine hydrochloride (NH₂OH·HCl), followed by reduction with lithium aluminum hydride (LiAlH₄).

Reaction Sequence :

- Oxime Formation : Ketone + NH₂OH·HCl → Oxime (80–85% yield).

- Reduction : Oxime + LiAlH₄ → Primary amine (60–65% yield).

Challenges :

- Over-Reduction : LiAlH₄ may reduce aromatic rings; controlled stoichiometry is essential.

- Purification : Column chromatography (SiO₂, EtOAc/hexane) removes byproducts.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Friedel-Crafts | Toluene, acyl chloride | Acylation, bromination | 55–60 | >95 |

| Grignard | Nitrile, Grignard reagent | Alkylation, hydrolysis | 70–78 | 90–92 |

| Reductive Amination | Ketone, NH₂OH·HCl | Oxime formation, reduction | 60–65 | 88–90 |

Trade-offs :

- Friedel-Crafts : High purity but moderate yield due to multi-step sequence.

- Grignard : Superior yield but requires stringent anhydrous conditions.

- Reductive Amination : Streamlined steps but lower overall efficiency.

Experimental Procedures and Data Tables

Friedel-Crafts Acylation Protocol

Materials :

- Toluene (10 mmol), 2-methylpentanoyl chloride (12 mmol), AlCl₃ (15 mmol).

Procedure :

- Dissolve AlCl₃ in CH₂Cl₂ (20 mL) at 0°C.

- Add acyl chloride dropwise, followed by toluene.

- Stir for 4 h, quench with ice/HCl, extract with Et₂O.

- Dry (MgSO₄), filter, and concentrate in vacuo.

Data :

Challenges and Optimization Strategies

Stereochemical Control

The chiral center at C2 necessitates enantioselective synthesis. Diastereomeric resolution using dibenzoyl-D-tartaric acid, as demonstrated for pyrovalerone analogs, achieves >95% enantiomeric excess (ee).

Protocol :

- Form diastereomeric salts with dibenzoyl-D-tartaric acid.

- Recrystallize from CH₂Cl₂/hexane.

- Liberate free base with aqueous Na₂CO₃.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-3-(4-methylphenyl)pentan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.

Applications De Recherche Scientifique

2-Methyl-3-(4-methylphenyl)pentan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Mécanisme D'action

The mechanism of action of 2-Methyl-3-(4-methylphenyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positioning and nature of substituents critically influence physicochemical properties and reactivity. Key comparisons include:

3-[(4-Chlorophenyl)methyl]pentan-3-amine (CAS: 1989-69-1)

- Structure : A pentan-3-amine with a (4-chlorophenyl)methyl group at position 3.

- Key Differences :

5-(4-Chlorophenoxy)pentan-1-amine (CAS: 200484-40-8)

- Structure: A pentan-1-amine with a 4-chlorophenoxy group at position 4.

- The chlorine atom may confer distinct metabolic stability or toxicity profiles .

2-Chloro-N-methyl-5-(((1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)pentan-1-amine

- Structure : A chloro-substituted pentan-1-amine with a bicyclic terpene-derived substituent.

Research Tools and Methodologies

Structural characterization of similar compounds relies on:

Activité Biologique

2-Methyl-3-(4-methylphenyl)pentan-1-amine, also known as a derivative of the cathinone family, has garnered attention for its potential biological activities. This compound is structurally related to other psychoactive substances and has shown promise in various pharmacological studies. Its unique structural features may influence its interaction with biological targets, leading to diverse physiological effects.

The compound's molecular formula is , and it features a pentan-1-amine backbone with a methyl and a para-methylphenyl substituent. Such modifications can significantly affect its lipophilicity and receptor binding properties.

This compound acts primarily as a monoamine reuptake inhibitor , particularly affecting dopamine and norepinephrine transporters. This mechanism is similar to that of other stimulants, which can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially resulting in enhanced mood and energy levels.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Stimulant Effects : Similar to other cathinones, it may induce stimulant effects, including increased alertness and energy.

- Potential Therapeutic Uses : Ongoing studies suggest possible applications in treating neurological disorders due to its interaction with neurotransmitter systems.

- Toxicological Concerns : Reports indicate that misuse can lead to severe side effects such as respiratory distress and altered mental states .

Comparative Biological Activity

The biological activity of this compound can be compared with other similar compounds in the cathinone class. Below is a summary table highlighting key differences:

| Compound | Mechanism of Action | Biological Effects | Toxicity Profile |

|---|---|---|---|

| This compound | Monoamine reuptake inhibitor | Stimulant effects, potential therapy | Respiratory distress, CNS effects |

| 4-FPD (4-Fluorophenyl derivative) | Monoamine reuptake inhibitor | Similar stimulant effects | Similar toxicity concerns |

| MPHP (Methamphetamine analog) | Dopamine reuptake inhibitor | Euphoria, increased energy | High potential for abuse |

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Case Report on Cathinones : A study documented severe adverse reactions in individuals consuming products containing this compound, highlighting its potential for abuse and the need for regulatory oversight .

- Clinical Observations : In clinical settings, patients exhibiting symptoms consistent with stimulant use have been linked to substances containing this compound, emphasizing the importance of awareness among healthcare providers regarding emerging psychoactive substances .

Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound:

- Binding Affinity Studies : Research indicates that this compound has a notable binding affinity for dopamine and norepinephrine transporters, which correlates with its stimulant properties.

- In Vitro Studies : Laboratory studies have demonstrated that this compound can modulate neurotransmitter release in neuronal cultures, suggesting its role as a potential research tool for understanding neuropharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.